molecular formula C22H30N2O5S2 B2724075 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946284-44-2

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2724075
CAS No.: 946284-44-2
M. Wt: 466.61
InChI Key: RCSUUFXGCVPHJW-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O5S2 and its molecular weight is 466.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Compounds similar to 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been synthesized using various techniques. For example, Grudova et al. (2020) reported on the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, showing the importance of F⋯O interactions in these compounds (Grudova et al., 2020).

  • Structural Characterization : Structural characterization of these compounds is crucial for understanding their potential applications. Gelbrich et al. (2011) discussed the structural aspects of similar compounds, highlighting intramolecular interactions (Gelbrich et al., 2011).

Potential Biological Applications

  • Cancer Research : A study by Cumaoğlu et al. (2015) on sulfonamide derivatives, including those similar to the compound , revealed their pro-apoptotic effects in cancer cells, indicating potential therapeutic applications (Cumaoğlu et al., 2015).

  • Antimicrobial Activity : Research on quinoline clubbed with sulfonamide moiety, as in the compound of interest, has shown antimicrobial potential. This was explored in a 2019 study, which synthesized new compounds for this purpose (Biointerface Research in Applied Chemistry, 2019).

  • Enzyme Inhibition : Isoquinolinesulfonamides, closely related to the compound , have been studied for their ability to inhibit certain enzymes. Hidaka et al. (1984) found that these compounds significantly inhibit cyclic nucleotide-dependent protein kinases (Hidaka et al., 1984).

  • Chemical Nucleases : Macías et al. (2006) explored the use of copper(II) complexes with sulfonamides derived from 2-picolylamine, which are structurally related to the compound , as chemical nucleases (Macías et al., 2006).

  • Chemical Probes and Sensors : Aoki et al. (2008) designed a "caged" Zn2+ probe based on a benzenesulfonamide structure, demonstrating its utility in biological and chemical sensing (Aoki et al., 2008).

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-4-14-30(25,26)24-13-5-6-18-15-19(7-12-22(18)24)23-31(27,28)21-10-8-20(9-11-21)29-16-17(2)3/h7-12,15,17,23H,4-6,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSUUFXGCVPHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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